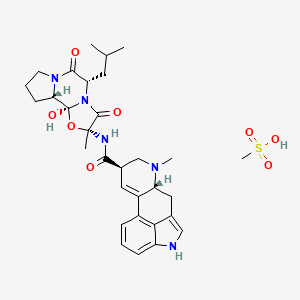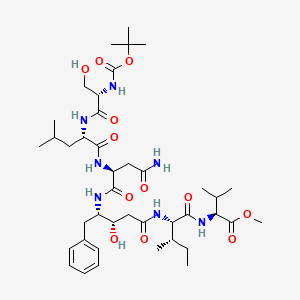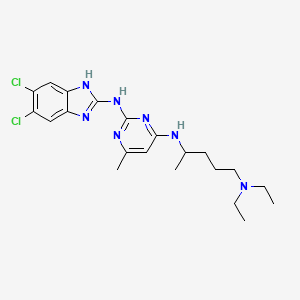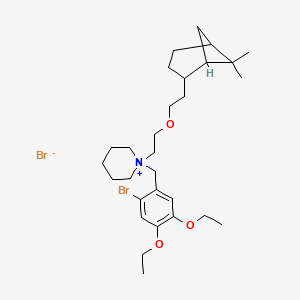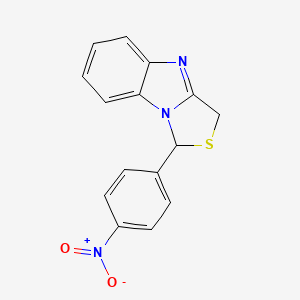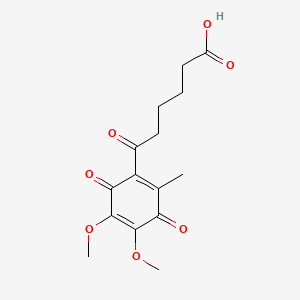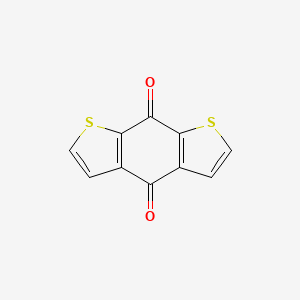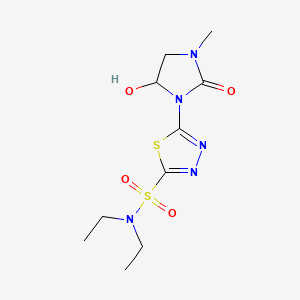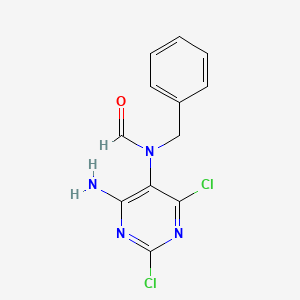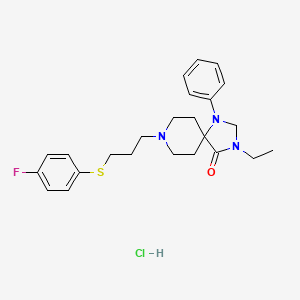
1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(45)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride is a complex organic compound It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Spiro Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The ethyl, phenyl, and fluorophenylthio groups are introduced through various substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives.
- Compounds with similar spiro structures.
- Molecules with fluorophenylthio groups.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-ethyl-8-(3-((4-fluorophenyl)thio)propyl)-1-phenyl-, hydrochloride lies in its specific combination of functional groups and spiro structure, which may confer unique biological and chemical properties.
Eigenschaften
CAS-Nummer |
102504-72-3 |
|---|---|
Molekularformel |
C24H31ClFN3OS |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
3-ethyl-8-[3-(4-fluorophenyl)sulfanylpropyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C24H30FN3OS.ClH/c1-2-27-19-28(21-7-4-3-5-8-21)24(23(27)29)13-16-26(17-14-24)15-6-18-30-22-11-9-20(25)10-12-22;/h3-5,7-12H,2,6,13-19H2,1H3;1H |
InChI-Schlüssel |
MDZFKPNXDLGZKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CN(C2(C1=O)CCN(CC2)CCCSC3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

